molecular formula C9H14N2O2 B2665612 Ethyl 1-isopropyl-1H-pyrazole-4-carboxylate CAS No. 1103424-88-9

Ethyl 1-isopropyl-1H-pyrazole-4-carboxylate

Cat. No.: B2665612
CAS No.: 1103424-88-9
M. Wt: 182.223
InChI Key: SRJVZDOQKIJBKD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a base such as sodium ethoxide and solvents like ethanol . The process can be summarized as follows:

    Formation of Pyrazole Ring: Ethyl acetoacetate reacts with hydrazine hydrate to form the pyrazole ring.

    Introduction of Isopropyl Group: The isopropyl group is introduced through alkylation using isopropyl bromide in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize catalysts and optimized reaction conditions to ensure high purity and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-isopropyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles and pyrazole derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of Ethyl 1-isopropyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors, influencing biological pathways related to inflammation and microbial growth . The exact molecular targets and pathways depend on the specific derivatives and applications being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-isopropyl-1H-pyrazole-4-carboxylate is unique due to the presence of both the ethyl ester and isopropyl groups, which confer specific chemical properties and reactivity.

Properties

IUPAC Name

ethyl 1-propan-2-ylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-4-13-9(12)8-5-10-11(6-8)7(2)3/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRJVZDOQKIJBKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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